molecular formula C4H7N3 B8210520 2-Methyl-1H-imidazol-1-amine

2-Methyl-1H-imidazol-1-amine

Cat. No.: B8210520
M. Wt: 97.12 g/mol
InChI Key: OUWCEOVUIOPRKQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazol-1-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1H-imidazol-1-amine can be synthesized through several methods. . This reaction typically occurs under mild conditions and results in the formation of the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of homogeneous catalysts and hazardous chemicals, such as acetonitrile and aryl-halides . These methods can lead to the generation of waste and increase production costs. advancements in green chemistry are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazol-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles, amine derivatives, and other functionalized imidazole compounds .

Scientific Research Applications

2-Methyl-1H-imidazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazol-1-amine involves its interaction with various molecular targets. In biological systems, it can act as an allosteric modulator, altering the structure of proteins upon binding . This modulation can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other imidazole derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-methylimidazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4-6-2-3-7(4)5/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWCEOVUIOPRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601752
Record name 2-Methyl-1H-imidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51741-29-8
Record name 2-Methyl-1H-imidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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